N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Description
N-[5-(4-Methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a small organic molecule featuring a thiazole core substituted with a 4-methoxybenzyl group at position 5 and a 2-nitrobenzamide moiety at position 2. This compound belongs to the class of nitrobenzamide derivatives, which are frequently explored for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-25-13-8-6-12(7-9-13)10-14-11-19-18(26-14)20-17(22)15-4-2-3-5-16(15)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZBYFCTDREYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360468 | |
| Record name | ZINC00851444 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5619-67-0, 303092-92-4 | |
| Record name | ZINC00851444 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-(4-METHOXYBENZYL)-1,3-THIAZOL-2-YL)-2-NITROBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzylamine with 2-nitrobenzoyl chloride to form an intermediate, which is then cyclized with thioamide to yield the final product . The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and substituted thiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and activities of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, a detailed comparison with analogous compounds is provided below. Key structural variations include substituents on the benzyl group, modifications to the thiazole ring, and additional functional groups.
Substituent Variations on the Benzyl Group
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound may enhance resonance stabilization of the aromatic system, whereas chloro substituents (electron-withdrawing) increase electrophilicity and binding to hydrophobic pockets in enzymes.
Modifications to the Thiazole Ring
Key Observations :
- Ring Fusion : The addition of a triazole or benzothiazole ring (e.g., in evidence 6) enhances π-π stacking and hydrogen-bonding capacity, correlating with improved antimicrobial activity.
Functional Group Additions

Key Observations :
- Urea Linkers: Improve binding to kinase active sites (e.g., GSK-3β) via hydrogen-bond donor-acceptor interactions.
- Ether Linkages : Enhance metabolic stability compared to ester or amide bonds.
Biological Activity
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS Number: 303092-92-4) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxybenzyl group and the nitrobenzamide moiety enhances its chemical reactivity and potential for biological interaction.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to antimicrobial effects.
- Reduction of Nitro Group : The nitro group can undergo reduction in biological systems, generating reactive intermediates that can bind to cellular macromolecules such as DNA, resulting in cellular damage and death .
- Electrophilic Interactions : The compound may interact with nucleophilic sites in proteins, altering their function and contributing to its biological effects .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Nitro-containing compounds are known for their effectiveness against a range of pathogens due to their ability to form reactive intermediates that damage microbial DNA .
- Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound demonstrates potent activity against various bacteria and fungi. For example, derivatives with similar structures have been reported with MIC values as low as 1 μM against Candida krusei and significant activity against Mycobacterium tuberculosis .
Anticancer Potential
Research indicates that thiazole derivatives possess anticancer properties. The nitro group in this compound may enhance its cytotoxic effects against cancer cells by inducing apoptosis through DNA damage .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|---|
| This compound | Structure | High (MIC < 1 μM) | Moderate | Yes |
| N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide | Similar structure | Moderate | Low | Yes |
| AR-A014418 (GSK inhibitor) | Different substituents | Low | High | Yes |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed enhanced activity against resistant strains of Mycobacterium tuberculosis, suggesting the potential for developing new treatments for tuberculosis .
- Cytotoxic Effects : Research involving thiazole derivatives indicated that they could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

